N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide
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Overview
Description
N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a cyclobutyl group, and a naphthalene carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the propylamino and hydroxycyclobutyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new drugs or understanding biochemical pathways.
Medicine: The compound may have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It can be used as a precursor for synthesizing other complex molecules or as a functional material in various industrial applications.
Mechanism of Action
The mechanism of action of N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into binding sites of proteins, influencing their function and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- 2-[5-(Benzylamino)-1,3,4-thiadiazol-2-ylthio]-N-(cyclohexylmethyl)acetamide
Uniqueness
N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide stands out due to its combination of a benzothiazole ring, a cyclobutyl group, and a naphthalene carboxamide moiety
Properties
Molecular Formula |
C27H34N4O2S |
---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H34N4O2S/c1-2-12-31(22-9-10-23-24(15-22)34-26(28)30-23)13-11-27(33)16-21(17-27)29-25(32)20-8-7-18-5-3-4-6-19(18)14-20/h3-8,14,21-22,33H,2,9-13,15-17H2,1H3,(H2,28,30)(H,29,32) |
InChI Key |
QXYZJXCNTMMWEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC1(CC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2)O)C4CCC5=C(C4)SC(=N5)N |
Origin of Product |
United States |
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